Triethoxysilylpropyl acrylate

Description

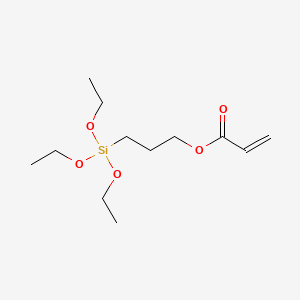

Structure

3D Structure

Properties

IUPAC Name |

3-triethoxysilylpropyl prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O5Si/c1-5-12(13)14-10-9-11-18(15-6-2,16-7-3)17-8-4/h5H,1,6-11H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQWJFXZTAWJST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCOC(=O)C=C)(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455930 | |

| Record name | triethoxysilylpropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20208-39-3 | |

| Record name | 3-Acryloxypropyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20208-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Triethoxysilyl)propyl prop-2-enoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020208393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | triethoxysilylpropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(triethoxysilyl)propyl prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Advanced Materials Science and Engineering

The academic importance of triethoxysilylpropyl acrylate (B77674) in advanced materials science and engineering stems from its role as a versatile coupling agent and monomer for the synthesis of hybrid organic-inorganic materials. The triethoxysilyl group can form strong, covalent siloxane bonds (Si-O-Si) with inorganic substrates like glass, silica (B1680970), and metals through hydrolysis and condensation reactions. russoindustrial.ru Simultaneously, the acrylate moiety can participate in free-radical polymerization, enabling the formation of cross-linked polymer networks. This dual functionality allows for the creation of composite materials with enhanced properties that surpass those of the individual components.

In academic research, this compound is instrumental in tailoring material properties for specific applications. The incorporation of triethoxysilylpropyl acrylate at the interface between organic polymers and inorganic fillers leads to improved adhesion, mechanical strength, and thermal stability in the resulting composites. researchgate.net For instance, research has demonstrated that using silane (B1218182) coupling agents can significantly enhance the mechanical properties of polymer composites, such as poly(methyl methacrylate)/cellulose systems, by improving the interfacial bonding. researchgate.net Furthermore, its use in coatings and adhesives is a major area of study, with research focusing on how it enhances durability and resistance to environmental factors. specificpolymers.com

The ability to modify surfaces at the molecular level is another key aspect of its significance. Academic studies frequently explore the use of this compound to functionalize surfaces, thereby altering their properties to achieve desired outcomes like improved biocompatibility or controlled hydrophobicity. specificpolymers.com

Scope of Academic Investigation

Nucleophilic Substitution Reactions

Nucleophilic substitution provides a direct route to forming the carbon-oxygen bond of the acrylate ester. This typically involves the reaction of a salt of acrylic acid with an organosilane containing a suitable leaving group.

Reaction Mechanism and Kinetic Considerations

The fundamental reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction. In this process, an acrylate anion acts as the nucleophile, attacking the electrophilic carbon atom attached to a leaving group (e.g., a halide) on the propyl chain of the silane. The reaction proceeds in a single, concerted step where the new carbon-oxygen bond forms simultaneously as the bond to the leaving group breaks.

The rate of this reaction is dependent on the concentration of both the nucleophile (acrylate salt) and the electrophile (halopropyltriethoxysilane). The kinetics can be described by a second-order rate law:

Rate = k[Acrylate Salt][Halopropyltriethoxysilane]

Several factors influence the reaction kinetics. The nature of the leaving group is critical; iodide is a better leaving group than bromide, which is better than chloride, leading to faster reaction rates. The choice of solvent is also crucial. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often employed as they can solvate the cation of the acrylate salt, leaving the acrylate anion more "naked" and, therefore, more nucleophilic and reactive.

The use of phase-transfer catalysis (PTC) can significantly enhance the reaction rate when dealing with reactants in different phases (e.g., a solid acrylate salt and a liquid organosilane). mdpi.comphasetransfer.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the acrylate anion from the solid or aqueous phase to the organic phase where the reaction occurs. mdpi.commdpi.com The mechanism involves the formation of an ion-pair between the catalyst cation and the acrylate anion, which is soluble in the organic phase. mdpi.com This approach can lead to increased yields and reduced reaction times. phasetransfer.com

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters to consider include temperature, reaction time, stoichiometry of reactants, and the choice of catalyst and solvent.

An increase in temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to side reactions, such as polymerization of the acrylate monomer, which reduces the yield of the desired product. Therefore, a balance must be struck. For instance, in a related synthesis of 3-methacryloxypropyltrimethoxysilane, the reaction is conducted at elevated temperatures, but with the careful addition of polymerization inhibitors.

Below is a representative table illustrating the optimization of conditions for a nucleophilic substitution reaction, based on findings for analogous systems.

Table 1: Illustrative Optimization of Nucleophilic Substitution Reaction Conditions

| Entry | Reactant Ratio (Acrylate:Silane) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1:1 | None | DMF | 80 | 12 | 45 |

| 2 | 1.2:1 | None | DMF | 80 | 12 | 55 |

| 3 | 1.2:1 | TBAB (5) | Toluene/Water | 90 | 6 | 75 |

| 4 | 1.2:1 | TBAB (5) | Toluene/Water | 100 | 4 | 82 |

| 5 | 1.2:1 | Aliquat 336 (5) | Toluene/Water | 100 | 4 | 85 |

Note: This table is illustrative and based on general principles of SN2 reactions and phase-transfer catalysis. TBAB (Tetrabutylammonium bromide) and Aliquat 336 are common phase-transfer catalysts.

Esterification and Transesterification Routes

Esterification and transesterification represent alternative pathways to synthesize this compound, starting from 3-(triethoxysilyl)propan-1-ol (B13117351).

Direct Esterification Processes

Direct esterification involves the reaction of 3-(triethoxysilyl)propan-1-ol with acrylic acid. This is a reversible reaction, and to achieve high yields, the water formed as a byproduct must be removed, typically through azeotropic distillation. The reaction is generally catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. nih.gov

The reaction mechanism, known as Fischer esterification, involves the initial protonation of the carboxylic acid, which makes it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester and regenerate the acid catalyst.

Kinetic studies on the esterification of acrylic acid with alcohols like ethanol (B145695) have shown the reaction to be endothermic and reversible. researchgate.net The reaction rate is influenced by temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net Increasing the temperature and using an excess of one reactant can shift the equilibrium towards the product side. researchgate.net

Table 2: Typical Conditions for Direct Esterification of Acrylic Acid

| Parameter | Condition | Reference |

| Reactants | Acrylic Acid, 3-(triethoxysilyl)propan-1-ol | |

| Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid | nih.gov |

| Temperature | 70-120 °C | researchgate.netgoogle.com |

| Water Removal | Azeotropic distillation (e.g., with toluene) | |

| Inhibitor | Hydroquinone, Phenothiazine |

Transesterification Approaches

Transesterification is the reaction of an ester with an alcohol to produce a different ester. In this context, a simple alkyl acrylate, such as methyl acrylate or ethyl acrylate, reacts with 3-(triethoxysilyl)propan-1-ol to form this compound and a volatile alcohol byproduct (methanol or ethanol). The removal of this volatile alcohol drives the reaction to completion.

This process can be catalyzed by either acids or bases. Common catalysts include metal alkoxides (e.g., sodium methoxide), organotin compounds, and titanates. For instance, ethyl titanate has been used as a catalyst for the transesterification of ethyl acrylate with 2-octanol.

The molar ratio of the reactants is a key parameter. Using an excess of the starting acrylate ester can favor the formation of the desired product. The reaction temperature is also important and is often dictated by the boiling point of the alcohol byproduct to facilitate its removal.

Table 3: Catalyst and Conditions for Transesterification of Acrylates

| Catalyst System | Alcohol Reactant | Acrylate Reactant | Temperature (°C) | Yield (%) |

| Sodium Methoxide | Trimethylolpropane | Ethyl Acrylate | - | High |

| Ethyl Titanate | 2-Octanol | Ethyl Acrylate | 115 | - |

| Calcium/γ-Alumina | n-Hexanol | Ethyl Acrylate | 100-130 | >90 |

Note: This table presents data for analogous transesterification reactions to illustrate typical conditions.

Hydrosilylation Strategies

Hydrosilylation is a powerful and atom-economical method for forming silicon-carbon bonds. In the context of this compound synthesis, this involves the addition of a triethoxysilane (B36694) across the carbon-carbon double bond of an allyl acrylate.

The reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. mdpi.comresearchgate.netresearchgate.net The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. mdpi.comresearchgate.net This mechanism involves:

Oxidative addition of the Si-H bond of triethoxysilane to the platinum(0) catalyst.

Coordination of the alkene (allyl acrylate) to the platinum complex.

Migratory insertion of the alkene into the platinum-hydride bond. This step is often rate-determining. researchgate.net

Reductive elimination of the final product, regenerating the platinum(0) catalyst. mdpi.com

The regioselectivity of the addition is a critical aspect. The reaction typically yields the anti-Markovnikov product, where the silicon atom attaches to the terminal carbon of the double bond. However, side reactions such as isomerization of the alkene can occur. researchgate.net

The choice of catalyst and reaction conditions significantly impacts the yield and selectivity. While platinum catalysts are highly active, the development of catalysts based on other metals like rhodium has been explored to improve selectivity and reduce side reactions, especially in the hydrosilylation of functionalized alkenes like allyl chloride. nih.govnih.gov

An illustrative study on the hydrosilylation of allyl glycidyl (B131873) ether with triethoxysilane using a silica-supported chitosan-platinum complex catalyst showed a yield of 76% at 130°C after 2 hours. researchgate.net This demonstrates the potential for high efficiency with appropriate catalyst design.

Table 4: Comparison of Catalysts for Hydrosilylation of Allyl Compounds

| Catalyst | Substrate | Silane | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Reference |

| Speier's Catalyst | Allyl Chloride | Trichlorosilane | 60 | 3 | 20 | Low | nih.gov |

| Karstedt's Catalyst | Allyl Chloride | Trichlorosilane | 60 | 3 | 15 | Low | nih.gov |

| [RhCl(dppbzF)]₂ | Allyl Chloride | Trichlorosilane | 60 | 20 | >95 | >99% | nih.gov |

| SiO₂-CS-Pt | Allyl Glycidyl Ether | Triethoxysilane | 130 | 2 | 76 | High | researchgate.net |

Note: This table includes data from analogous hydrosilylation reactions to provide insight into catalyst performance.

Comparative Analysis of Synthesis Routes

The selection of a synthetic route for this compound depends on several factors, including desired purity, yield, cost of raw materials, and process safety considerations. Each of the primary methods—hydrosilylation, nucleophilic substitution (condensation), and esterification/transesterification—presents a unique profile of advantages and disadvantages.

The hydrosilylation route, specifically the direct addition of a silane to an unsaturated ester, is often favored for its atom economy and high yields. For the analogous 3-(acryloyloxy)propyltrimethoxysilane, platinum-catalyzed direct addition reactions have been reported with yields ranging from 74% to over 90%. guidechem.com The reaction can be carried out under solvent-free conditions, which is environmentally advantageous. guidechem.com However, the use of expensive platinum catalysts can be a significant cost factor.

The nucleophilic substitution or condensation method, reacting a chloroalkylsilane with an acrylate salt, offers a robust and high-yielding alternative. A documented synthesis of 3-methacryloxypropyltrimethoxysilane via this route achieved a 92% yield with 99.0% purity. prepchem.com Similarly, the synthesis of 3-acryloyloxy propyl trimethoxysilane (B1233946) from 3-gamma-chloropropyl trimethoxysilane and an acrylate reports high purities (up to 99.6%) and yields (up to 86.9%). google.com This method avoids the direct handling of potentially hazardous hydridosilanes. The reaction conditions, however, can be demanding, with temperatures reaching up to 150°C. google.com

Transesterification represents a versatile approach, particularly for generating a variety of functional acrylates. While specific data for this compound is less common in readily available literature, the general principles apply. Transesterification can be driven to completion by removing the low-boiling alcohol byproduct. google.com The choice of catalyst is crucial and can range from simple bases to more complex organometallic compounds. srce.hrresearchgate.net This method's efficiency can be influenced by steric hindrance and the specific catalyst system employed. researchgate.net

Below is a comparative table summarizing the key aspects of these synthetic routes based on data for this compound and its close analogs.

| Synthesis Route | Typical Reactants | Catalyst Example | Reported Yield | Reported Purity | Key Advantages | Key Disadvantages |

| Hydrosilylation | Triethoxysilane, Allyl Acrylate | Platinum-based catalysts guidechem.com | 74-95% guidechem.com | High | High atom economy, potentially solvent-free guidechem.com | Expensive catalyst guidechem.com |

| Nucleophilic Substitution | 3-Chloropropyltriethoxysilane, Acrylate Salt | Phase transfer catalyst google.com | 83-92% prepchem.comgoogle.com | >98% prepchem.comgoogle.com | High purity and yield, avoids hydridosilanes prepchem.comgoogle.com | Potentially harsh reaction conditions (high temp.) google.com |

| Transesterification | 3-(Triethoxysilyl)propan-1-ol, Alkyl Acrylate | Metal alkoxides, mixed salts srce.hrresearchgate.net | Varies | Varies | Versatile for various functional groups researchgate.net | Equilibrium reaction, may require byproduct removal google.com |

Chemical Reactivity and Mechanistic Studies of Triethoxysilylpropyl Acrylate

Hydrolysis and Condensation Mechanisms of the Triethoxysilyl Group

The triethoxysilyl group is the reactive center for forming inorganic siloxane networks through a two-step process of hydrolysis and condensation. This process is fundamental to its role as a coupling agent, enabling it to bond to inorganic substrates.

The initial step in the reaction of the triethoxysilyl group is hydrolysis. In the presence of water, the three ethoxy groups (-OCH₂CH₃) attached to the silicon atom are sequentially replaced by hydroxyl groups (-OH), forming silanols. This reaction releases ethanol (B145695) as a byproduct. The hydrolysis of the trialkoxysilane proceeds stepwise, and the rate of hydrolysis for subsequent alkoxy groups can be affected by the increasing water solubility of the partially hydrolyzed species. gelest.com

The kinetics of the hydrolysis and condensation reactions are highly sensitive to the reaction conditions, particularly pH and the solvent system used. ingentaconnect.comresearchgate.net

The rate of hydrolysis is significantly influenced by pH. unm.edu The reaction is catalyzed by both acids and bases, with the minimum reaction rate observed at a neutral pH of around 7. unm.edu

Acidic Conditions (pH < 7): Under acidic conditions, the hydrolysis reaction is accelerated. gelest.comresearchgate.net The mechanism is preceded by the protonation of the oxygen atom in the alkoxy group, making it a better leaving group. gelest.com Acid catalysis generally favors the hydrolysis reaction over the condensation reaction, leading to the formation of silanol (B1196071) groups while slowing their self-condensation. tandfonline.com The rate of acid-catalyzed hydrolysis increases with the degree of alkyl substitution on the silicon atom. unm.edu

Basic Conditions (pH > 7): Base catalysis also promotes hydrolysis, proceeding through the direct nucleophilic attack of a hydroxide (B78521) anion on the silicon atom. ingentaconnect.comunm.edu However, basic conditions tend to accelerate the condensation of silanols even more significantly than hydrolysis.

The choice of solvent also plays a critical role. Hydrolysis is often carried out in a mixture of water and a co-solvent like ethanol or propan-2-ol to ensure miscibility of the organosilane and water. ingentaconnect.comresearchgate.net The solvent can affect the order of the reaction with respect to water. For instance, the order in water for spontaneous hydrolysis has been shown to vary from 0.8 in aqueous propan-2-ol to 4.4 in aqueous dioxane. ingentaconnect.com

| Condition | Effect on Hydrolysis Rate | Effect on Condensation Rate | Mechanistic Feature |

|---|---|---|---|

| Acidic pH | Accelerated | Slow relative to hydrolysis | Protonation of alkoxy group precedes attack by water. gelest.com |

| Neutral pH (~7) | Minimum Rate | Slow | Both hydrolysis and condensation are slow. researchgate.net |

| Basic pH | Accelerated | Strongly Accelerated | Direct nucleophilic attack by hydroxide ion on silicon. ingentaconnect.comunm.edu |

| Aqueous Alcohol Solvent | Dependent on water concentration | Dependent on conditions | Solvent affects reaction order and reactant miscibility. ingentaconnect.com |

Polymerization Mechanisms of the Acrylate (B77674) Moiety

The acrylate portion of triethoxysilylpropyl acrylate contains a carbon-carbon double bond that is susceptible to addition polymerization, allowing for the formation of long-chain organic polymers.

The most common method for polymerizing the acrylate group is free radical polymerization. This chain reaction mechanism involves three key steps:

Initiation: The process begins with the generation of free radicals from an initiator molecule, often through thermal decomposition or photochemical reaction. These radicals then add across the acrylate double bond, creating a new radical center on the monomer unit.

Propagation: The newly formed radical monomer attacks another monomer molecule, adding to it and regenerating the radical at the end of the growing polymer chain. This step repeats, rapidly increasing the length of the polymer.

Termination: The growth of the polymer chain is halted when two growing radical chains react with each other (through combination or disproportionation) or when a radical reacts with an impurity or inhibitor.

This process can be used to form homopolymers of this compound or to copolymerize it with other vinyl monomers to tailor the properties of the final material. google.com

To achieve better control over polymer architecture, molecular weight, and polydispersity, controlled radical polymerization (CRP) techniques have been developed. google.com These methods introduce a dynamic equilibrium between active (propagating) radical species and dormant species, which minimizes irreversible termination reactions. For acrylate monomers, including those with silane (B1218182) functionality, several CRP methods are particularly useful. google.comjustia.com

Atom Transfer Radical Polymerization (ATRP): ATRP uses a transition metal complex (e.g., copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains through a halogen atom transfer process. google.com This technique allows for the synthesis of well-defined polymers and block copolymers. researchgate.netacs.org

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization employs a thiocarbonylthio compound as a chain transfer agent (RAFT agent). google.comjustia.com The propagating radical adds to the RAFT agent, forming an intermediate radical which then fragments to release a new radical that can reinitiate polymerization. google.com This process allows the majority of polymer chains to grow simultaneously, leading to polymers with low polydispersity and controlled molecular weights. google.com RAFT is known for its tolerance to a wide array of functional groups, making it suitable for monomers like this compound. google.comjustia.com

| Technique | Key Component | Mechanism Principle | Advantages for Functional Acrylates |

|---|---|---|---|

| ATRP | Transition Metal Catalyst (e.g., Cu-based) | Reversible halogen atom transfer between active and dormant species. google.com | Good control over molecular weight and architecture. researchgate.net |

| RAFT | Thiocarbonylthio RAFT Agent | Reversible addition-fragmentation chain transfer. google.com | High tolerance to various functional groups, versatile. google.comjustia.com |

| SFRP/NMP | Stable Free Radical (e.g., Nitroxide) | Reversible termination with a stable radical. google.com | Metal-free system. |

Coupling Reactions and Interfacial Bonding Mechanisms

The primary application of this compound is as a coupling agent, a molecule that promotes adhesion between dissimilar materials, typically an inorganic filler or substrate and an organic polymer matrix. ingentaconnect.com This function is a direct result of its dual chemical nature.

The mechanism of interfacial bonding involves a two-part process:

Inorganic Surface Reaction: The triethoxysilyl group first reacts with water, as described in section 3.1.1, to form reactive silanol groups. These silanols then condense with hydroxyl groups present on the surface of inorganic materials like glass, silica (B1680970), or metals, forming strong, covalent siloxane (Si-O-Si) bonds. This effectively anchors the molecule to the inorganic substrate.

Organic Matrix Reaction: The acrylate group at the other end of the molecule is available to polymerize or copolymerize with the surrounding organic resin during the curing process. By participating in the free radical polymerization of the matrix, it forms covalent bonds that integrate it into the polymer network.

Through this dual action, this compound creates a durable chemical bridge at the interface between the inorganic and organic phases. This interfacial layer enhances adhesion, improves mechanical properties like strength and toughness, and increases the durability of the composite material, particularly in wet or humid environments. ingentaconnect.com

Theories of Interfacial Adhesion (e.g., Chemical Bonding, Surface Infiltration, Reversible Equilibrium)

The adhesion of polymers to inorganic substrates is a complex phenomenon governed by several interactive forces and mechanisms at the interface. This compound is a bifunctional molecule known as a silane coupling agent, specifically designed to act as a molecular bridge between organic polymer matrices and inorganic surfaces. specificpolymers.com Its effectiveness can be explained through several theories of adhesion.

Chemical Bonding Theory

The primary mechanism by which this compound promotes adhesion is through the formation of strong, durable chemical bonds—specifically covalent bonds—with both the inorganic substrate and the organic polymer matrix. armoloy.com This dual reactivity is central to its function as a coupling agent.

Reaction with Inorganic Substrates: The triethoxysilyl end of the molecule is reactive toward inorganic surfaces that possess hydroxyl (-OH) groups, such as glass, silica, and various metal oxides. guidechem.comresearchgate.net The process begins with the hydrolysis of the ethoxy groups (-OCH₂CH₃) in the presence of water, converting them into reactive silanol groups (Si-OH). acs.org These silanol groups can then undergo a condensation reaction with the hydroxyl groups on the substrate surface, forming stable, covalent siloxane bonds (Si-O-Substrate). scirp.org

Reaction with Organic Polymers: The acrylate functional group at the other end of the molecule is capable of participating in free-radical polymerization. This allows it to copolymerize with monomers in a resin system (e.g., acrylics), effectively integrating the coupling agent into the polymer backbone and creating a covalent link between the polymer matrix and the silane.

This chemical bridge creates a robust and durable interphase region that can effectively transfer stress from the polymer to the inorganic substrate, significantly enhancing the mechanical properties and environmental resistance of the resulting composite material. guidechem.com

Table 1: Application of Adhesion Theories to this compound

| Adhesion Theory | Mechanism | Relevance to this compound |

|---|---|---|

| Chemical Bonding | Formation of primary chemical bonds (covalent, ionic) across the interface. armoloy.com | The triethoxysilyl group forms covalent siloxane (Si-O-Si) bonds with inorganic substrates, while the acrylate group polymerizes and bonds with the organic resin matrix. specificpolymers.com |

| Surface Infiltration (Mechanical Interlocking) | Penetration of a liquid adhesive into the pores, voids, and irregularities of a substrate surface, leading to a mechanical anchor upon solidification. armoloy.commdpi.com | By improving the wetting of the inorganic surface, the silane helps the polymer resin to infuse into surface gaps, creating a "lock-and-key" interaction that enhances adhesion. google.commdpi.com |

| Reversible Equilibrium | Involves dynamic and reversible interactions at the interface, such as the formation and breaking of hydrogen bonds or reversible covalent bonds. | While the primary bonding is covalent and largely irreversible, the initial adsorption phase involves reversible hydrogen bonding. In some advanced materials, reversible crosslinking can be designed to allow for self-healing properties. scirp.orgmdpi.com |

Surface Infiltration Theory

Reversible Equilibrium

The concept of reversible equilibrium in adhesion often pertains to non-covalent interactions like hydrogen bonds or specialized dynamic covalent bonds. In the context of this compound, the initial stage of its interaction with a substrate involves the physical adsorption of silanol groups onto the surface via hydrogen bonding with surface hydroxyls. researchgate.netacs.org This step is a reversible equilibrium. However, the subsequent condensation reaction, which forms strong, covalent siloxane bonds, is largely irreversible under normal conditions and is responsible for the permanence of the adhesion. scirp.org In more advanced applications, systems can be designed where crosslinking is reversible, potentially imparting properties like self-healing or reprocessability to the adhesive material. mdpi.com

Adsorption and Surface Interaction Models

The process by which this compound modifies an inorganic surface is a multi-step phenomenon involving adsorption from a solution or vapor phase, followed by chemical reactions at the surface. This process creates an organized interfacial region, often referred to as the interphase.

Mechanism of Adsorption and Film Formation

The interaction of this compound with a hydroxylated surface (like silica) is generally understood to occur in the following sequence:

Hydrolysis: The ethoxysilyl groups (-Si(OCH₂CH₃)₃) of the silane react with water to form silanol groups (-Si(OH)₃) and ethanol. This step can occur in solution before application or in situ using adsorbed water on the substrate surface. acs.org The presence of a small amount of water is crucial and promotes the adsorption reaction. acs.org

Physical Adsorption (Physisorption): The newly formed and highly polar silanol groups are physically adsorbed onto the inorganic surface. This adsorption is driven primarily by the formation of hydrogen bonds between the silanol groups of the silane and the hydroxyl groups present on the substrate. researchgate.netacs.org

Chemical Adsorption (Chemisorption) and Condensation: Following adsorption, a condensation reaction occurs, typically promoted by the removal of water (e.g., through heating). Covalent siloxane bonds (Si-O-Substrate) form between the silane and the substrate, anchoring the molecule to the surface. scirp.org Additionally, lateral condensation between adjacent silanol groups of different silane molecules can occur, forming a cross-linked siloxane network (Si-O-Si) on the surface. acs.org This network enhances the cohesive strength and stability of the interfacial layer.

Surface Interaction Models

The structure of the adsorbed silane layer on the substrate can vary significantly depending on the reaction conditions, such as the concentration of the silane, the amount of available water, temperature, and the nature of the substrate.

Monolayer vs. Multilayer Adsorption: Under ideal conditions, a well-ordered monolayer of silane molecules is formed on the substrate, with the silyl (B83357) groups bonded to the surface and the acrylate "tails" oriented away from it, ready to interact with the polymer matrix. specificpolymers.comresearchgate.net However, if conditions are not carefully controlled, physisorbed multilayers can form on top of the initial chemisorbed layer. These weakly bonded outer layers may not contribute to adhesion and could potentially create a weak boundary layer. researchgate.net

Surface Coverage and Orientation: The extent of surface coverage and the orientation of the adsorbed molecules are critical for effective coupling. Spectroscopic studies, such as Fourier-transform infrared spectroscopy (FTIR), can be used to investigate the structure of the adsorbed species. acs.org Research on similar silanes has identified spectral features corresponding to hydrogen-bonded species and chemisorbed species with one, two, or three Si-O-silica bonds, indicating a complex surface structure. acs.org

Research findings indicate that the nature of the silane and its interaction with fillers have a direct impact on the final properties of composite materials. For instance, studies on restorative dental composites have shown that modifying fillers with a thiourethane-silane oligomer can reduce polymerization stress by up to 50% compared to conventional methacrylate-silanized fillers, without compromising flexural strength. nih.gov This is attributed to the formation of a more flexible and tougher interface capable of stress relaxation. nih.gov Furthermore, studies on various silanes have demonstrated that tri-alkoxy silanes, like this compound, provide a marked increase in adhesion strength compared to mono-alkoxy silanes due to their ability to form more stable bonds with the surface and create more extensive interphases with the polymer. researchgate.net

Table 2: Research Findings on Silane Adsorption and Interfacial Interactions

| Research Focus | Key Findings | Significance | Reference |

|---|---|---|---|

| Silane Adsorption Mechanism on Silica | Adsorption involves initial hydrogen bonding of silanols to the surface, followed by the formation of one to three covalent Si-O-silica bonds. The process is faster in the liquid phase due to the presence of water. | Elucidates the multi-step nature of silane chemisorption and the importance of reaction conditions. | acs.org |

| Effect of Alkoxy Groups on Adhesion | Tri-alkoxy silanes produce a significant increase in adhesion strength compared to mono- and di-alkoxy silanes. | Demonstrates the superior bonding capability of tri-functional silanes like this compound. | researchgate.net |

| Filler-Filler vs. Filler-Polymer Interactions | Alkoxy-silanes reduce filler-filler interaction (agglomeration) by hydrophobizing the filler surface, which improves compatibility and dispersion within the polymer matrix. | Highlights the dual role of silanes in not only coupling but also improving filler dispersion for better mechanical properties. | researchgate.net |

| Interfacial Stress in Composites | Use of oligomeric thiourethane-silanes on fillers significantly reduced polymerization stress while maintaining flexural strength. | Shows that the chemical structure of the silane interphase can be tailored to manage mechanical stress in composites. | nih.gov |

| Adsorption Isotherm Analysis | Adsorption of silane-modified materials can often be described by the Langmuir isotherm model, indicating a monolayer adsorption mechanism on evenly distributed active sites. | Provides a quantitative model for understanding and predicting the surface coverage of substrates by the coupling agent. | cellulosechemtechnol.romdpi.com |

Advanced Applications in Hybrid Material Systems

Organic-Inorganic Hybrid Materials Synthesis

The synthesis of organic-inorganic hybrid materials using Triethoxysilylpropyl acrylate (B77674) leverages its dual chemical nature. The acrylate functional group can participate in organic polymerization reactions, while the triethoxysilyl group can undergo hydrolysis and condensation to form a rigid siloxane (Si-O-Si) network. This allows for the creation of highly integrated materials where the organic and inorganic phases are linked by strong covalent bonds, leading to enhanced thermal, mechanical, and chemical properties. While much of the detailed research has been conducted on its close analogues, such as 3-(Trimethoxysilyl)propyl methacrylate (B99206) (TMSPMA), the chemical principles are directly applicable to Triethoxysilylpropyl acrylate.

Co-polymerization Strategies in Hybrid Material Design

Co-polymerization is a primary strategy for incorporating this compound into a polymer matrix. The acrylate group readily participates in free-radical polymerization, allowing it to be copolymerized with a wide range of other vinyl and acrylate monomers, such as methyl methacrylate or butyl acrylate. mdpi.com This integration creates a polymer backbone with pendant triethoxysilyl groups.

Advanced controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have been successfully used for similar functional monomers like TMSPMA to create well-defined block copolymers. acs.org These controlled methods allow for precise control over the polymer's molecular weight and architecture, leading to tailored macroscopic properties in the final hybrid material. acs.orgd-nb.info For instance, block copolymers can be synthesized where one block is rich in the silyl-functionalized monomer and the other is composed of a different organic monomer, enabling the formation of nanostructured hybrid materials through self-assembly. acs.org

Table 1: Polymerization Techniques for Silyl-Functional Acrylate Monomers

| Polymerization Technique | Key Features | Resulting Polymer Structure |

|---|---|---|

| Free-Radical Polymerization | Simple, common method using initiators like AIBN or benzoyl peroxide. mdpi.com | Random copolymers with statistical distribution of monomer units. |

| Group Transfer Polymerization (GTP) | A living polymerization method performed at room temperature, offering fast reaction rates. d-nb.info | Well-defined linear, block, and star (co)polymers with narrow molecular weight distributions. d-nb.infonih.gov |

| Atom Transfer Radical Polymerization (ATRP) | Controlled polymerization method allowing for the synthesis of polymers with predetermined molecular weights and narrow polydispersity. d-nb.info | Well-defined block copolymers (e.g., diblock, triblock). d-nb.info |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) | A versatile controlled radical polymerization technique compatible with a wide range of monomers. acs.org | Controlled polymer chains and block copolymers with low polydispersity indexes. acs.org |

Sol-Gel Processing for Hybrid Network Formation

The sol-gel process is fundamental to forming the inorganic network component of the hybrid material from the triethoxysilyl groups of the silane (B1218182) acrylate. rsc.org This process involves two primary reactions: hydrolysis of the ethoxy groups (-OCH2CH3) to form reactive silanol (B1196071) groups (Si-OH), followed by the condensation of these silanol groups to form stable siloxane bonds (Si-O-Si). researchgate.net

The characteristics of the final hybrid material are heavily influenced by the choice of precursors and the reaction conditions during the sol-gel process. This compound can be used as the sole precursor to form a hybrid polysiloxane network with acrylate functionality. More commonly, it is co-condensed with other silicon alkoxide precursors, such as Tetraethyl orthosilicate (B98303) (TEOS), to modify the density and mechanical properties of the inorganic network. researchgate.net

Several factors critically control the kinetics of the sol-gel reactions:

pH (Catalyst) : The process can be catalyzed by either an acid or a base. Acidic conditions tend to promote hydrolysis, leading to weakly branched, linear, or randomly branched polymer networks. researchgate.net Basic conditions favor the condensation reaction, resulting in more highly condensed, particulate, or colloidal silica (B1680970) structures. researchgate.net

Water Content : The molar ratio of water to alkoxide groups is a crucial parameter. A stoichiometric amount of water is required for complete hydrolysis. Sub-stoichiometric amounts of water will lead to an incomplete reaction and a different network structure.

Solvent and Temperature : The choice of solvent affects the solubility of the precursors and the rates of reaction. Temperature also influences the kinetics of both hydrolysis and condensation, with higher temperatures generally accelerating the formation of the gel network. researchgate.net

A powerful method for creating highly integrated hybrid materials is the in situ formation of the organic and inorganic networks. researchgate.net In this approach, the polymerization of the acrylate groups and the sol-gel reaction of the silyl (B83357) groups are performed either simultaneously or sequentially in a one-pot synthesis. researchgate.net

For example, a solution containing this compound, another organic monomer, a radical initiator, water, and a sol-gel catalyst can be prepared. Upon initiation (e.g., by heat or UV light), the two distinct polymerization processes occur concurrently. mdpi.comuha.fr The acrylate groups polymerize to form long organic chains, while the triethoxysilyl groups hydrolyze and condense to build the inorganic siloxane network around these chains. This results in the formation of interpenetrating polymer networks (IPNs), where the organic and inorganic phases are intimately linked at the molecular level, preventing macroscopic phase separation and leading to materials with enhanced homogeneity and superior properties. mdpi.com

Silane Coupling Agent Applications in Composite Science

In composite materials, this compound functions as a silane coupling agent, a type of adhesion promoter that establishes a durable, water-resistant bond between an inorganic filler or reinforcement (like glass, silica, or metals) and an organic polymer matrix. njalchemist.comshinetsusilicones.com These agents act as a molecular bridge at the interface of these two dissimilar materials. silicorex.com The triethoxysilyl portion of the molecule bonds to the inorganic surface, while the acrylate portion co-reacts with the organic resin during its curing process.

Interfacial Modification of Inorganic Fillers (e.g., Silica, Glass, Metals, Clay)

The performance of a composite material is largely dependent on the strength of the adhesion between the filler and the polymer matrix. A weak interface can lead to poor stress transfer, moisture ingress, and ultimately, premature failure of the composite. This compound is used to modify the surface of inorganic fillers to improve this interfacial adhesion.

The mechanism involves two key steps:

Reaction with the Inorganic Surface : The triethoxysilyl groups of the silane are first hydrolyzed in the presence of surface moisture or added water to form silanol groups (Si-OH). These silanols then condense with the hydroxyl groups present on the surface of inorganic fillers like silica, glass, and metal oxides, forming stable, covalent metallosiloxane (e.g., Si-O-Si or Si-O-Al) bonds. mdpi.com This process effectively grafts the silane molecule onto the filler surface.

Reaction with the Polymer Matrix : The acrylate end of the now-grafted silane molecule is oriented away from the filler surface and is available to co-polymerize with the surrounding organic resin matrix (e.g., an acrylic or polyester (B1180765) resin) during the curing or polymerization stage.

This dual action creates a strong chemical link across the interface, replacing weak van der Waals forces with a robust covalent bond. This leads to significant improvements in the composite's properties. For instance, studies on epoxy composites filled with silica have shown that surface modification with an acrylate silane enhances the distribution of the filler in the matrix and increases adhesion strength and resistance to aggressive chemical media. sapub.org Similarly, the treatment of fillers like zirconium oxide with silane coupling agents has been shown to successfully graft the silane onto the surface, improving its compatibility with resin matrices. researchgate.net This modification is also applied to clay fillers to improve their dispersion and interaction within polymer nanocomposites. researchgate.netmdpi.com

Table 2: Effect of Silane-Acrylate Surface Modification on Epoxy-Silica Composite Properties

| Property | Unfilled Polymer | Filled with Neat Silica | Filled with Silane-Acrylate Modified Silica |

|---|---|---|---|

| Adhesion Strength | Baseline | - | Increase of 5-17% vs. unfilled sapub.org |

| Limited Swelling in Solvent | 25-30% | 25-30% | 5-10% sapub.org |

| Lifetime in Conc. HNO3 | Baseline | ~2x Baseline | ~5x Baseline sapub.org |

Enhancement of Interfacial Adhesion and Load Transfer Efficiency

This compound is a bifunctional molecule that acts as a critical coupling agent in hybrid material systems, significantly improving the adhesion between organic polymer matrices and inorganic fillers. Its triethoxysilyl group can form strong covalent bonds with the surface of inorganic materials like glass or silica, while the acrylate group can copolymerize with the organic matrix. This dual functionality creates a robust chemical bridge at the interface, which is essential for efficient load transfer from the flexible polymer to the rigid filler.

The process begins with the hydrolysis of the ethoxy groups in the presence of moisture, forming reactive silanol groups. These silanols then condense with hydroxyl groups on the filler surface, creating stable siloxane (Si-O-Si) bonds. This silanization process effectively modifies the surface of the inorganic filler, making it more compatible with the organic polymer. The result is a significant enhancement in interfacial adhesion, which directly translates to improved load transfer efficiency. This prevents premature failure at the filler-matrix interface under mechanical stress.

Impact on Mechanical Performance and Durability of Composites

Research has consistently shown that the incorporation of this compound in composites leads to a notable increase in tensile strength, flexural strength, and modulus. For instance, in dental composites, the use of this silane coupling agent has been shown to improve the flexural strength and modulus of the material. The strong interfacial bond prevents the propagation of microcracks at the filler-matrix interface, which is a common failure mechanism in composites.

Furthermore, the durability of composites is significantly enhanced. The robust covalent bonds formed by the silane coupling agent are more resistant to environmental degradation, particularly from moisture. Water can penetrate composites and weaken the interfacial bond, leading to a loss of mechanical properties over time. The hydrolytically stable siloxane bonds created by this compound provide a more durable interface, improving the long-term performance and reliability of the composite material in various environmental conditions.

| Property | Enhancement with this compound |

| Interfacial Adhesion | Significantly Improved |

| Load Transfer Efficiency | Increased |

| Tensile Strength | Enhanced |

| Flexural Strength | Improved |

| Durability | Increased |

Functional Coatings and Surface Modification

Development of Adhesion-Promoting Coatings

This compound is widely used in the formulation of adhesion-promoting coatings and primers for a variety of substrates, including glass, metals, and ceramics. When applied to a surface, the triethoxysilyl groups hydrolyze and form a durable, covalently bonded siloxane layer that adheres strongly to the substrate. This layer presents the acrylate functionality outwards, which can then react and bond with the subsequently applied coating or adhesive.

This mechanism is particularly effective in improving the adhesion of organic coatings to inorganic substrates, which are often chemically dissimilar and have poor adhesion. The use of a this compound-based primer can dramatically improve the longevity and performance of the coating system by preventing delamination, blistering, and corrosion at the interface.

Strategies for Tailored Surface Properties

Beyond its role as an adhesion promoter, this compound is a versatile molecule for tailoring the surface properties of materials. The reactive acrylate group can be modified through various chemical reactions to introduce a wide range of functionalities to a surface.

For example, the acrylate group can be used as a platform for grafting other molecules to the surface, thereby altering its chemical and physical properties. This can include changing the surface energy to create hydrophobic or hydrophilic surfaces, introducing biocompatible moieties for medical applications, or attaching specific ligands for sensing and separation technologies. This ability to precisely control the surface chemistry opens up a wide array of possibilities for creating advanced materials with tailored functionalities.

Specialized Material Architectures and Devices

Membranes for Separation and Catalysis

In the field of specialized material architectures, this compound plays a role in the fabrication of advanced membranes for separation and catalysis. Its unique chemical structure allows for the creation of hybrid organic-inorganic membranes with well-defined properties.

In separation applications, this compound can be used to create a thin, selective layer on a porous support. The silane group ensures strong adhesion of the layer to the support, while the acrylate group can be polymerized to form a cross-linked network with controlled pore sizes. These membranes can be used for various separation processes, including gas separation, pervaporation, and nanofiltration.

In catalysis, this compound can be used to immobilize catalysts onto a solid support. The silane end of the molecule can anchor the catalyst to the support, while the acrylate group can be used to create a specific chemical environment around the catalytic site. This approach can improve the stability and reusability of the catalyst, as well as enhance its activity and selectivity.

| Application | Function of this compound |

| Adhesion-Promoting Coatings | Forms a durable, covalently bonded primer layer. |

| Tailored Surface Properties | Provides a reactive platform for surface functionalization. |

| Separation Membranes | Creates a thin, selective, and adhesive layer. |

| Catalysis | Immobilizes and stabilizes catalysts on a solid support. |

Nanocomposites for Electronic and Optical Devices

The integration of this compound into nanocomposite materials has opened new avenues for the development of advanced electronic and optical devices. Its unique bifunctional nature, possessing both a reactive acrylate group and hydrolyzable ethoxysilane (B94302) groups, allows it to act as a highly effective coupling agent. This function is critical in bridging the interface between inorganic nanofillers and organic polymer matrices, a key challenge in the fabrication of high-performance hybrid materials.

In the realm of optical devices, this compound is instrumental in the surface modification of nanoparticles, such as silica (SiO2) and titania (TiO2), to enhance their dispersibility within acrylate-based polymer matrices. This improved dispersion is crucial for maintaining the optical transparency of the resulting nanocomposites, a prerequisite for applications like optical waveguides and high refractive index coatings. The covalent bonds formed between the silane and the nanoparticle surface prevent agglomeration, which would otherwise lead to significant light scattering and a reduction in optical clarity.

For electronic applications, the use of this compound contributes to the enhancement of the dielectric properties of polymer nanocomposites. By functionalizing the surface of dielectric nanoparticles, it promotes a more uniform distribution within the polymer matrix. This leads to materials with tailored dielectric constants and potentially lower dielectric loss, which are desirable for applications in capacitors and as insulating layers in electronic components.

While specific quantitative data on the performance enhancement solely attributable to this compound is not extensively detailed in publicly available research, the principles of its function as a coupling agent are well-established. The following table summarizes the expected impact of this compound on the properties of nanocomposites based on research on analogous acrylate-functionalized silanes.

Table 1: Research Findings on the Role of Acrylate-Functionalized Silanes in Nanocomposites

| Nanoparticle | Polymer Matrix | Silane Coupling Agent | Key Finding | Application Area |

| Silica (SiO2) | Acrylate Resin | Acrylate-Functionalized Silane | Improved nanoparticle dispersion, leading to enhanced optical transparency and reduced light scattering. | Optical Waveguides |

| Titania (TiO2) | Acrylate Polymer | Acrylate-Functionalized Silane | Increased refractive index of the nanocomposite while maintaining good transparency. | High Refractive Index Coatings |

| Barium Titanate (BaTiO3) | Photopolymer | Acrylate-Functionalized Silane | Enhanced dispersion of nanoparticles, influencing the dielectric properties of the composite. | Dielectric Materials |

The research into acrylate-functionalized silanes demonstrates a clear trend of improved material properties crucial for the advancement of electronic and optical devices. The ability of this compound to create a stable interface between disparate materials is fundamental to unlocking the full potential of nanocomposites in these high-technology sectors. Further targeted research specifically quantifying the impact of this compound is anticipated to provide more detailed insights into its optimization for various applications.

Analytical and Spectroscopic Characterization of Triethoxysilylpropyl Acrylate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of triethoxysilylpropyl acrylate (B77674) and monitoring its transformations during hydrolysis, condensation, and polymerization.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in triethoxysilylpropyl acrylate and its derivatives. The technique can be used to monitor the hydrolysis of the ethoxy groups and the polymerization of the acrylate functionality.

Key characteristic absorption bands for a related compound, 3-(trimethoxysilyl)propyl methacrylate (B99206) (MPTS), which provides a close approximation for this compound, are observed at specific wavenumbers. The stretching vibration of the carbonyl group (C=O) in the acrylate moiety is typically found around 1720-1737 cm⁻¹ researchgate.net. The carbon-carbon double bond (C=C) of the acrylate group shows a characteristic peak around 1637 cm⁻¹ azom.com.

Bands corresponding to the C-H stretching and deformation in the propyl chain and methyl groups are seen in the 2800-3000 cm⁻¹ and 1300-1475 cm⁻¹ regions, respectively researchgate.net. The presence of the silane (B1218182) part of the molecule is confirmed by the Si-O-C and Si-O-Si linkages. The asymmetric stretching of Si-O-Si bonds, formed upon hydrolysis and condensation, typically appears as a broad and strong band in the 1000-1200 cm⁻¹ region researchgate.netcetjournal.it. Specifically, a peak around 1089 cm⁻¹ can be attributed to Si-O-Si stretching cetjournal.it.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C=O (Acrylate) | Stretching | 1720 - 1737 | researchgate.net |

| C=C (Acrylate) | Stretching | ~1637 | azom.com |

| C-H (Alkyl) | Stretching | 2800 - 3000 | researchgate.net |

| Si-O-Si | Asymmetric Stretching | 1000 - 1200 | researchgate.netcetjournal.it |

| C-O (Ester) | Stretching | 1260 - 1000 | erpublications.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si)

NMR spectroscopy provides detailed information about the atomic structure and connectivity within the this compound molecule.

¹H NMR: Proton NMR is used to identify the different types of protons in the molecule. The vinyl protons of the acrylate group typically appear in the range of 5.5-6.5 ppm chemicalbook.com. The protons of the ethoxy groups (-OCH₂CH₃) give rise to a quartet around 3.8 ppm and a triplet around 1.2 ppm. The protons of the propyl chain (-Si-CH₂CH₂CH₂-O-) resonate at various shifts, typically with the protons closest to the silicon atom appearing at the lowest chemical shift (around 0.6 ppm) and those closest to the oxygen atom at a higher shift (around 4.1 ppm) researchgate.net.

¹³C NMR: Carbon-13 NMR helps to identify all unique carbon environments. For acrylate-type molecules, the carbonyl carbon (C=O) is typically observed in the range of 165-175 ppm nih.govrsc.org. The vinyl carbons (C=C) are found between approximately 120 and 140 ppm rsc.org. The carbons of the ethoxy group usually appear around 58 ppm (-OCH₂) and 18 ppm (-CH₃). The propyl chain carbons can be expected in the range of 10-70 ppm researchgate.net.

²⁹Si NMR: Silicon-29 NMR is particularly useful for studying the hydrolysis and condensation of the triethoxysilyl group. The chemical shift of the silicon atom changes depending on the number of siloxane (Si-O-Si) bonds formed. In the unhydrolyzed monomer, often denoted as T⁰, the ²⁹Si signal for a related compound (3-(trimethoxysilyl)propyl methacrylate) appears around -42.8 ppm researchgate.net. As hydrolysis and condensation proceed, new species are formed. T¹ (one Si-O-Si bond), T² (two Si-O-Si bonds), and T³ (three Si-O-Si bonds, a fully condensed state) species resonate at progressively higher fields (less negative ppm values), typically in the ranges of -50 to -58 ppm, -58 to -68 ppm, and around -68 ppm, respectively researchgate.net.

| Nucleus | Functional Group | Approximate Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Vinyl (CH₂) | 5.5 - 6.5 | chemicalbook.com |

| Propyl (-OCH₂-) | ~4.1 | researchgate.net | |

| Ethoxy (-OCH₂-) | ~3.8 | researchgate.net | |

| Propyl (-SiCH₂-) | ~0.6 | researchgate.net | |

| ¹³C | Carbonyl (C=O) | 165 - 175 | nih.govrsc.org |

| Vinyl (C=C) | 120 - 140 | rsc.org | |

| Propyl/Ethoxy (C-O, C-C, C-Si) | 10 - 70 | researchgate.net | |

| ²⁹Si | T⁰ (Monomer) | ~ -42 | researchgate.net |

| T¹ (One Si-O-Si bond) | -50 to -58 | researchgate.net | |

| T² (Two Si-O-Si bonds) | -58 to -68 | researchgate.net | |

| T³ (Three Si-O-Si bonds) | ~ -68 | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of materials modified with this compound eag.com. It is particularly valuable for analyzing thin films and coatings, probing the top 5-10 nm of a surface mdpi.com.

When this compound is used to functionalize a substrate, XPS can confirm the presence of silicon, oxygen, and carbon on the surface. High-resolution scans of the Si 2p, C 1s, and O 1s regions provide information about the chemical bonding.

Si 2p: The binding energy of the Si 2p peak can distinguish between the initial triethoxysilyl group and the condensed siloxane (Si-O-Si) network. The Si 2p peak for siloxane networks is typically found around 102-104 eV.

C 1s: The C 1s spectrum can be deconvoluted into several components representing different carbon environments: C-C/C-H bonds (~285.0 eV), C-O bonds from the ester and ethoxy groups (~286.5 eV), and the O-C=O of the acrylate group (~289.0 eV).

O 1s: The O 1s spectrum can also be resolved into components corresponding to Si-O-Si (~532.5 eV) and C=O (~532.0 eV) and C-O (~533.5 eV) environments.

By analyzing the atomic concentrations and chemical states, XPS can confirm the successful grafting of the silane onto a surface and provide insights into the structure of the resulting film thermofisher.comresearchgate.net.

Thermal Analysis for Network Formation and Stability

Thermal analysis techniques are crucial for characterizing the thermal stability of polymers derived from this compound and for studying the curing or cross-linking processes.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere azom.comnih.gov. It is used to determine the thermal stability and decomposition profile of polymers. For acrylate-based polymer networks, TGA can reveal the temperature at which degradation begins and the different stages of decomposition.

The thermal degradation of acrylate polymers typically occurs in one or more steps. For example, some acrylate copolymers show stability up to temperatures of 250-300 °C, after which thermal degradation begins researchgate.net. The degradation of methacrylate polymers often proceeds via depolymerization, while acrylate degradation can involve more complex mechanisms like β-scission mdpi.com. The presence of the inorganic siloxane network formed from the triethoxysilyl groups can enhance the thermal stability of the polymer, often resulting in a higher char yield at elevated temperatures compared to purely organic acrylate polymers.

| Polymer Type | Decomposition Onset Temperature (°C) | Key Degradation Stages | Reference |

|---|---|---|---|

| Acrylate Copolymers | ~290 - 325 | Initial degradation of side chains, followed by main chain scission. | researchgate.netmdpi.com |

| Poly-N-isopropylacrylamide (PNIPA) | >300 | Three-stage mass loss, with the main process between 395-425 °C. | mdpi.com |

| Silica-Acrylate Hybrids | Generally higher than pure polymer | Enhanced stability due to inorganic Si-O-Si network. |

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature hu-berlin.de. It is widely used to determine key thermal transitions in polymers, such as the glass transition temperature (T₉), melting temperature (Tₘ), and crystallization temperature (T꜀) eag.comazom.com.

For amorphous polymers and networks derived from this compound, the most important transition observed by DSC is the glass transition. The T₉ is the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state. This transition is visible as a step-like change in the heat flow signal on the DSC thermogram hu-berlin.de.

The T₉ of an acrylate polymer network is influenced by factors such as the degree of cross-linking and the flexibility of the polymer chains. The formation of a rigid, highly cross-linked siloxane network from the triethoxysilyl groups can increase the T₉ of the material compared to a similar polymer without the silane functionality. DSC can also be used to study the curing process of the acrylate resin by measuring the exothermic heat of polymerization mdpi.com.

| Polymer System | Thermal Event | Typical Temperature Range (°C) | Significance |

|---|---|---|---|

| Amorphous Acrylate Polymer | Glass Transition (T₉) | Varies widely (e.g., Poly(butyl acrylate) ~ -50°C, PMMA ~105°C) | Indicates transition from glassy to rubbery state. |

| Acrylate Resin Curing | Exothermic Polymerization | Dependent on initiator and conditions | Measures heat released during cross-linking. |

| Semi-crystalline Polymer | Melting (Tₘ) | Dependent on polymer structure | Indicates melting of crystalline domains. |

Microscopic and Imaging Techniques for Morphological Analysis

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography and morphology of materials modified with this compound. This technique provides high-resolution images that reveal details about the dispersion of fillers within a polymer matrix and the effectiveness of the silane coupling agent in promoting interfacial adhesion.

In the analysis of composites, SEM micrographs can distinguish between well-dispersed particles and agglomerates. For instance, in dental resin composites, which often contain silanized filler particles, SEM is used to assess the filler-matrix interface. A smooth, continuous interface is indicative of good adhesion, which is often enhanced by the use of this compound. The silane forms a chemical bridge between the inorganic filler surface and the organic polymer matrix, leading to improved stress transfer and mechanical properties.

Studies on acrylic resins have shown that surface treatment with silane coupling agents alters the surface morphology. SEM images of untreated acrylic surfaces typically appear smooth. After treatment with a silane coupling agent, the surface can show a more porous or irregular topography, which can be beneficial for mechanical interlocking with a repair resin or another polymer layer researchgate.net. The application of the silane can fill in small pits and fissures created by prior surface treatments like alumina (B75360) blasting, resulting in a surface that is both porous and smoother than the blasted surface alone researchgate.net.

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of internal structures, such as the core-shell morphology of composite particles and the dispersion of nanoparticles. theses.cz TEM is particularly valuable for characterizing nanocomposites where this compound is used to functionalize nanoparticles to ensure their uniform distribution within a polymer matrix.

In the synthesis of core-shell particles, where a polymer core is encapsulated by a shell of a different material, TEM is essential to confirm the structure. For example, in particles with a polyacrylate core and a polysiloxane shell, TEM can visualize the distinct core and shell layers, confirming the successful encapsulation. tainstruments.com The contrast in TEM images, often enhanced by staining, allows for the clear differentiation between the organic polymer core and the silicon-containing shell. The thickness and uniformity of the shell, which can be influenced by the presence of this compound, are critical parameters that can be precisely measured using TEM.

Furthermore, TEM is instrumental in the study of silica (B1680970) nanoparticles functionalized with silane coupling agents. TEM micrographs can reveal the size, shape, and aggregation state of the nanoparticles. When these functionalized nanoparticles are incorporated into a polymer matrix, TEM can show how well they are dispersed, providing visual evidence of the effectiveness of the silane in preventing agglomeration and promoting a homogeneous composite material. mdpi.com

X-ray Diffraction (XRD) is a key technique for investigating the crystalline structure of materials. In the context of polymers modified with this compound, XRD is used to determine the degree of crystallinity and to identify any changes in the crystalline structure resulting from the incorporation of the silane or from subsequent processing.

Polyacrylates can be semi-crystalline, and their mechanical and thermal properties are strongly influenced by their crystalline content. XRD patterns of such polymers show sharp diffraction peaks superimposed on a broad amorphous halo. The positions and intensities of the peaks are characteristic of the crystalline lattice, while the broad halo arises from the disordered amorphous regions.

X-ray Microcomputed Tomography (Micro-CT) is a non-destructive three-dimensional imaging technique that allows for the visualization and quantification of the internal structure of materials. In the study of composites containing this compound, Micro-CT is particularly useful for analyzing porosity, filler distribution, and polymerization shrinkage.

In dental composites, for example, Micro-CT is employed to measure the volumetric shrinkage that occurs during polymerization. By acquiring 3D images of the composite before and after curing, the change in volume can be accurately determined. This is crucial as excessive shrinkage can lead to stress at the restoration-tooth interface and potential failure. The addition of fillers, often treated with this compound to improve bonding with the resin matrix, affects the shrinkage, and Micro-CT provides a means to quantify this effect.

Micro-CT is also used to assess the porosity of composites. Voids and pores within the material can act as stress concentrators and compromise its mechanical strength. Micro-CT can generate detailed 3D maps of the pore network, allowing for the quantification of pore size, distribution, and connectivity. This information is vital for optimizing manufacturing processes and for understanding the long-term performance of the composite material. The resolution of nano-CT, a higher-resolution version of micro-CT, can provide even more detailed ultrastructural information about dental resin composites, including more accurate measurements of filler particle size and porosity.

Mechanical and Rheological Characterization of Modified Systems

The mechanical and rheological properties of materials are profoundly influenced by the incorporation of this compound. This silane coupling agent can enhance the performance of composites by improving the interface between fillers and the polymer matrix, and by contributing to the crosslink density of the system.

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers and composites. It measures the material's response to a sinusoidal stress as a function of temperature and frequency. The key parameters obtained from DMA are the storage modulus (E' or G'), the loss modulus (E'' or G''), and the tangent of the phase angle, tan δ (delta).

The storage modulus represents the elastic component of the material and is a measure of its stiffness. For composites modified with this compound, an increase in the storage modulus is often observed, particularly above the glass transition temperature (Tg). This is attributed to the improved interfacial adhesion between the filler and the polymer matrix, which allows for more effective stress transfer, and to the increased crosslink density resulting from the condensation of the ethoxy groups of the silane.

The loss modulus represents the viscous component and is related to the material's ability to dissipate energy. A peak in the loss modulus is often associated with the glass transition temperature.

Tan δ , the ratio of the loss modulus to the storage modulus, is a measure of the damping properties of the material. The peak of the tan δ curve is a common method for determining the glass transition temperature (Tg). The Tg is a critical parameter for polymers, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. The position and height of the tan δ peak can provide insights into the molecular mobility and the homogeneity of the polymer network. In systems containing this compound, shifts in the Tg to higher temperatures are often observed, indicating restricted polymer chain mobility due to enhanced interfacial interactions and crosslinking.

Below is a table summarizing typical DMA data for an acrylate-based system with and without a silane coupling agent.

| Material | Storage Modulus (E') at 25°C (MPa) | Storage Modulus (E') at Tg+50°C (MPa) | Glass Transition Temperature (Tg) from tan δ peak (°C) | Tan δ Peak Height |

| Acrylate Polymer | 1500 | 10 | 60 | 0.8 |

| Acrylate Polymer with this compound | 1800 | 50 | 75 | 0.6 |

This table presents illustrative data to demonstrate the typical effects of a silane coupling agent on the dynamic mechanical properties of an acrylate polymer. Actual values will vary depending on the specific formulation and test conditions.

The data in the table illustrates that the addition of this compound can lead to a significant increase in both the glassy and rubbery moduli, as well as an increase in the glass transition temperature. The reduction in the tan δ peak height suggests a more constrained network with reduced damping capacity. These changes are indicative of a more rigid and crosslinked material with improved thermal stability.

Nanoindentation Studies of Interfacial Regions

Nanoindentation is a powerful technique for characterizing the mechanical properties of materials at the nanoscale, making it particularly well-suited for probing the interfacial regions of composites and coated surfaces. In the context of this compound and its derivatives, nanoindentation studies provide valuable insights into the effectiveness of these silane coupling agents in enhancing the mechanical integrity of the interface between organic and inorganic materials. By measuring properties such as hardness and elastic modulus across the interfacial zone, researchers can quantify the gradient of mechanical properties and assess the quality of adhesion.

Detailed research findings from nanoindentation studies on hybrid coatings fabricated using a closely related compound, 3-(trimethoxysilyl)propyl methacrylate (TMSPM), reveal the significant impact of the silane coupling agent on the mechanical properties of the resulting films. These studies often involve the co-condensation of the silane with a silica precursor, such as tetraethylorthosilicate (TEOS), to form an organic-inorganic hybrid material. The mechanical properties of these coatings are highly dependent on the ratio of the organofunctional silane to the inorganic precursor and the subsequent thermal treatment.

The data presented in the tables below are derived from studies on hybrid coatings prepared from 3-(trimethoxysilyl)propyl methacrylate (TMSPM) and tetraethylorthosilicate (TEOS). While not this compound, TMSPM is a structurally similar acrylate-functionalized silane, and the results provide a strong indication of the mechanical behavior that can be expected from such interfacial regions.

Table 1: Nanoindentation Hardness of TMSPM-TEOS Hybrid Coatings

This table illustrates the effect of varying TMSPM content and heat treatment temperature on the nanoindentation hardness of the hybrid coatings. An increase in the proportion of the inorganic precursor (TEOS) generally leads to a harder coating, as does a higher heat treatment temperature, which promotes greater cross-linking within the siloxane network.

| TMSPM Content (mol%) | Heat Treatment Temperature (°C) | Nanoindentation Hardness (MPa) |

| 25 | 90 | 250 |

| 50 | 90 | 200 |

| 75 | 90 | 150 |

| 100 | 90 | 120 |

| 25 | 150 | 450 |

| 50 | 150 | 350 |

| 75 | 150 | 280 |

| 100 | 150 | 220 |

Table 2: Indentation Modulus of TMSPM-TEOS Hybrid Coatings

The indentation modulus, a measure of the material's elastic properties, is also significantly influenced by the composition and curing conditions of the hybrid coatings. Similar to hardness, a higher content of the TEOS precursor and a higher heat treatment temperature result in a stiffer coating with a higher indentation modulus. This enhancement is attributed to the formation of a more rigid and densely cross-linked inorganic network at the interface. researchgate.net

| TMSPM Content (mol%) | Heat Treatment Temperature (°C) | Indentation Modulus (GPa) |

| 25 | 90 | 4.5 |

| 50 | 90 | 3.8 |

| 75 | 90 | 3.2 |

| 100 | 90 | 2.8 |

| 25 | 150 | 7.5 |

| 50 | 150 | 6.5 |

| 75 | 150 | 5.8 |

| 100 | 150 | 5.0 |

Emerging Research Directions and Future Outlook